molecular formula C21H15BrN2O3 B11689288 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11689288
M. Wt: 423.3 g/mol
InChI Key: LDFGSJGRSPDGKL-OEAKJJBVSA-N
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Description

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzoate ester group and a hydrazone linkage, which imparts unique chemical properties

Preparation Methods

The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzoyl hydrazine.

    Condensation Reaction: The 3-bromobenzoyl hydrazine is then reacted with 4-formylbenzoic acid under acidic conditions to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the hydrazone intermediate with benzoic acid in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone linkage to an amine.

    Substitution: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate include other hydrazones and benzoate esters. For example:

    4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate: This compound has a similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate: This compound has an acetate group instead of a benzoate group, which can influence its solubility and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H15BrN2O3/c22-18-8-4-7-17(13-18)20(25)24-23-14-15-9-11-19(12-10-15)27-21(26)16-5-2-1-3-6-16/h1-14H,(H,24,25)/b23-14+

InChI Key

LDFGSJGRSPDGKL-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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